N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Overview
Description
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-chlorophenyl group, a triazolopyridazine moiety, and a sulfanylacetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a 4-chlorophenyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Sulfanylacetamide Group: The final step involves the reaction of the intermediate with a suitable sulfanylacetamide reagent under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(1,2,4-triazol-3-ylthio)acetamide
- N-(4-chlorophenyl)-2-(1,2,4-triazol-5-ylthio)acetamide
- N-(4-chlorophenyl)-2-(1,2,4-triazol-4-ylthio)acetamide
Uniqueness
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide stands out due to its unique triazolopyridazine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group and a triazolopyridazine moiety. Its molecular formula is , with a molecular weight of approximately 307.79 g/mol. The compound's structural features suggest potential interactions with various biological targets.
The specific mechanisms of action for this compound remain partially elucidated. However, compounds with similar structures have been shown to interact with multiple biological pathways:
- Inhibition of Enzymes : Many triazole derivatives exhibit inhibitory effects on enzymes such as topoisomerases and kinases, which are crucial in cell proliferation and survival.
- Apoptotic Induction : Some studies indicate that related compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For instance, studies have shown that certain triazolo-pyridazine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
Study | Cell Lines Tested | IC50 (µM) | Mechanism |
---|---|---|---|
MGC-803 | 15 | Apoptosis via caspase activation | |
HeLa | 20 | G2/M phase arrest | |
MCF-7 | 25 | Inhibition of NF-kB signaling |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties exhibited by some derivatives. These compounds have been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Molecular Cancer Therapeutics demonstrated that a related compound significantly inhibited tumor growth in xenograft models through targeted apoptosis induction (IC50 values ranged from 10 to 30 µM across different cell lines) .
- Anti-inflammatory Mechanisms : Research indicated that derivatives similar to this compound effectively reduced inflammation markers in LPS-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-1-3-10(4-2-9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGYPNPWDFHIQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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